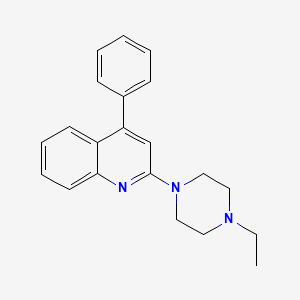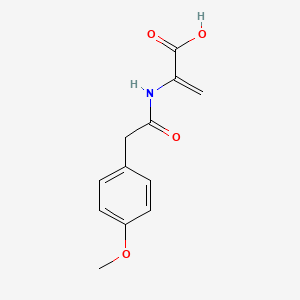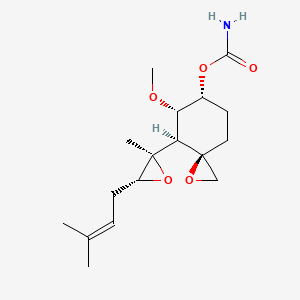
(3R-(3alpha,4alpha(2R*,3R*),5beta,6beta))-5-Methoxy-4-(2-methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octan-6-ol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AGM 1883 is a biochemical.
Applications De Recherche Scientifique
Antitumor Activities
Antitumor Effects in Rabbits Bearing VX-2 Carcinoma :
- A study by Kamei et al. (1993) found that the angiogenesis inhibitor (3R,4S,5S,6R)-5- methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)-oxiranyl]-1- oxaspiro[2,5]oct-6-yl(chloroacetyl) carbamate (TNP-470) demonstrated significant antitumor effects in rabbits bearing VX-2 carcinoma. This was achieved through various administration methods, including subcutaneous injection and intra-arterial administration using a chemoembolization technique, showing the potential of this compound in cancer treatment (Kamei et al., 1993).
Inhibition of Methionine Aminopeptidase-2 in Cancer and Inflammation Models :
- Arico-Muendel et al. (2013) reported on PPI-2458, a semisynthetic analog of the compound, highlighting its role in rapid inactivation of methionine aminopeptidase-2 (MetAP2) and efficacy in rodent models of cancer and inflammation. This study offers insight into the compound's potential in treating angiogenic diseases and its pathway distinct from TNP-470 (Arico-Muendel et al., 2013).
Treatment of Collagen-Induced Arthritis :
- Research by Brahn et al. (2009) on PPI-2458, a new fumagillin derivative of the compound, demonstrated its potential to involute synovitis in rats with collagen-induced arthritis. The study highlights the compound's effectiveness in reducing clinical severity and structural damage, emphasizing its role in targeting angiogenic mechanisms for treating diseases like rheumatoid arthritis (Brahn et al., 2009).
Synthesis and Activity of Fumagillin Analogues for Antiangiogenic Therapy :
- A study by Arico-Muendel et al. (2009) explored the synthesis and activity of fumagillin analogues, addressing pharmacokinetic and safety concerns of previous compounds. This research led to the development of PPI-2458, which showed promising antiangiogenic properties and has advanced into clinical studies for cancer treatment (Arico-Muendel et al., 2009).
Propriétés
Numéro CAS |
129299-06-5 |
|---|---|
Nom du produit |
(3R-(3alpha,4alpha(2R*,3R*),5beta,6beta))-5-Methoxy-4-(2-methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octan-6-ol carbamate |
Formule moléculaire |
C17H27NO5 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] carbamate |
InChI |
InChI=1S/C17H27NO5/c1-10(2)5-6-12-16(3,23-12)14-13(20-4)11(22-15(18)19)7-8-17(14)9-21-17/h5,11-14H,6-9H2,1-4H3,(H2,18,19)/t11-,12-,13-,14-,16+,17+/m1/s1 |
Clé InChI |
DBJJYYOGHACTNG-YMUAAWOFSA-N |
SMILES isomérique |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)N)OC)C |
SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N)OC)C |
SMILES canonique |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N)OC)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AGM 1883; AGM-1883; AGM1883 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



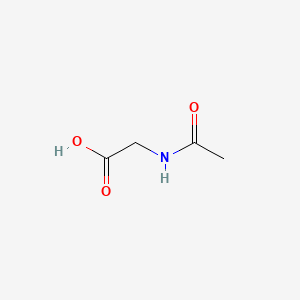
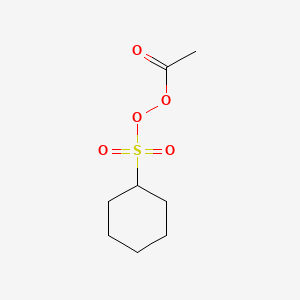
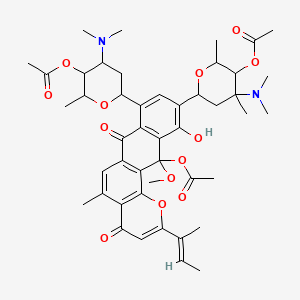
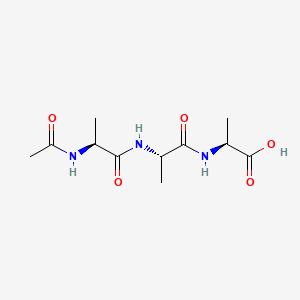
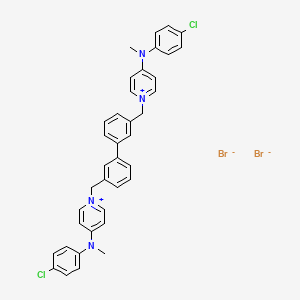
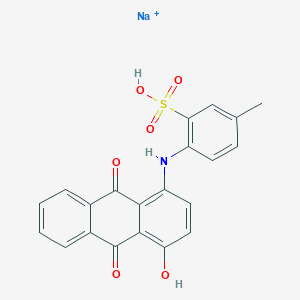
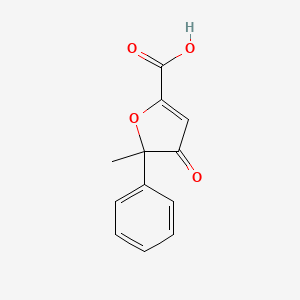
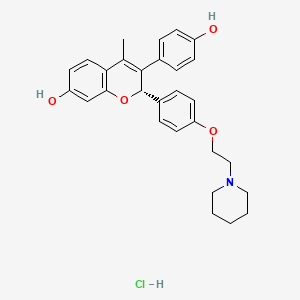
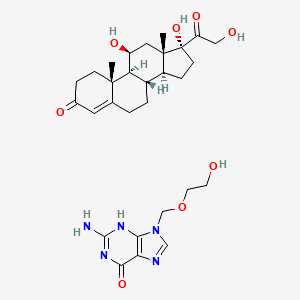
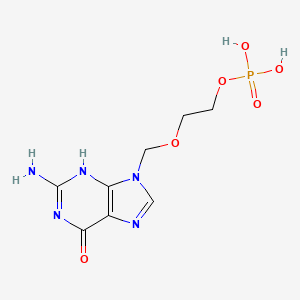
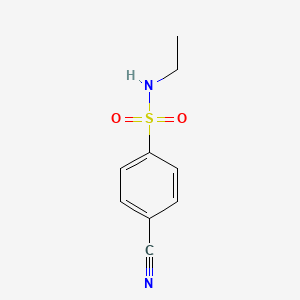
![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)
